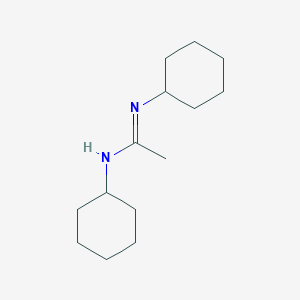
N,N'-dicyclohexylethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-dicyclohexylethanimidamide: is an organic compound characterized by the presence of two cyclohexyl groups attached to an ethanimidamide core. This compound is known for its applications in organic synthesis and its role as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Decarboxylation of Cyclohexyl Isocyanate: One common method for preparing N,N’-dicyclohexylethanimidamide involves the decarboxylation of cyclohexyl isocyanate using phosphine oxides as a catalyst.
Cyclohexyl Amine and Cyclohexyl Isocyanide Coupling: Another method involves the coupling of cyclohexyl amine and cyclohexyl isocyanide in the presence of palladium acetate, iodine, and oxygen.
Industrial Production Methods: Industrial production methods for N,N’-dicyclohexylethanimidamide typically involve large-scale synthesis using the aforementioned routes, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N’-dicyclohexylethanimidamide can undergo oxidation reactions, forming various oxidized products.
Reduction: This compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N’-dicyclohexylethanimidamide oxide, while reduction may produce N,N’-dicyclohexylethanimidamide hydride.
Applications De Recherche Scientifique
Chemistry: N,N’-dicyclohexylethanimidamide is widely used as a reagent in organic synthesis, particularly in the formation of amides, peptides, and esters .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions due to its ability to form stable complexes with various biomolecules.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of N,N’-dicyclohexylethanimidamide involves its interaction with various molecular targets, including enzymes and proteins. It can form stable complexes with these targets, thereby modulating their activity and function. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
N,N-dimethylethanamide: A tertiary amine with similar reactivity but different steric properties.
N-ethylethanamide: A secondary amine with comparable chemical behavior but distinct structural features.
N-methyl-1-propanamide: Another secondary amine with similar functional groups but different alkyl chain lengths.
Uniqueness: N,N’-dicyclohexylethanimidamide is unique due to its dual cyclohexyl groups, which impart distinct steric and electronic properties. These features make it particularly useful in specific synthetic applications and research contexts.
Propriétés
Numéro CAS |
57999-32-3 |
|---|---|
Formule moléculaire |
C14H26N2 |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
N,N'-dicyclohexylethanimidamide |
InChI |
InChI=1S/C14H26N2/c1-12(15-13-8-4-2-5-9-13)16-14-10-6-3-7-11-14/h13-14H,2-11H2,1H3,(H,15,16) |
Clé InChI |
RFWAAHAPVPVWCT-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1CCCCC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


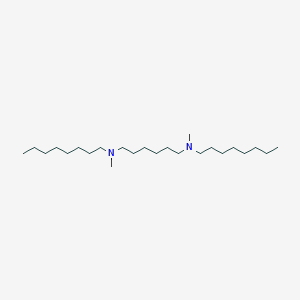
![[9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde](/img/structure/B14621054.png)
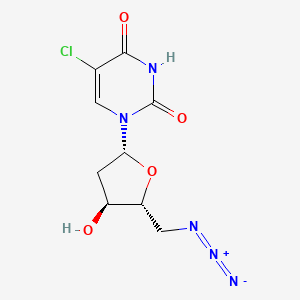

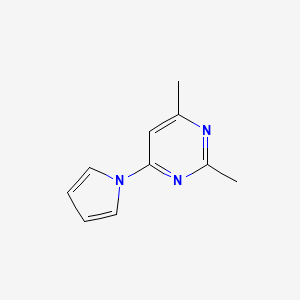
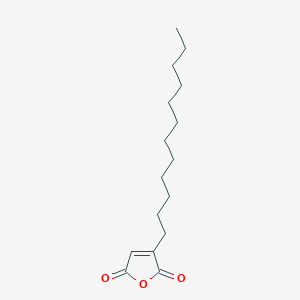
![4-[(Butan-2-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621071.png)
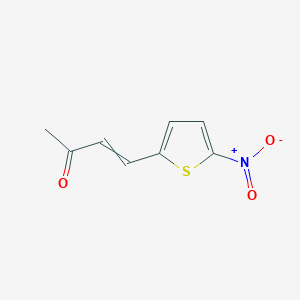

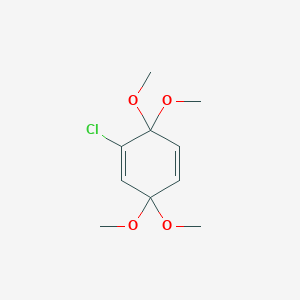
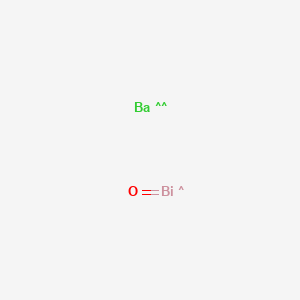
![4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide](/img/structure/B14621089.png)
![3-Propyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14621091.png)
![N-[(4-Chlorophenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14621099.png)
